![molecular formula C21H26FN3O7 B1675103 左氧氟沙星乳酸盐 CAS No. 294662-18-3](/img/structure/B1675103.png)
左氧氟沙星乳酸盐
描述
Levofloxacin is a synthetic broad-spectrum antibacterial agent for oral administration . It is used to treat bacterial infections in many different parts of the body. It is also used to treat anthrax infection after inhalational exposure .
Synthesis Analysis
Levofloxacin’s stability and potency can be improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid . Solid-state engineering has become a promising approach to improving the stability and potency of antibiotics .Molecular Structure Analysis
Levofloxacin lactate has a molecular formula of C21H26FN3O7 . The polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Chemical Reactions Analysis
The remaining concentration of the drug after complexation with metals was calculated by means of Peak area reduction in each metal interaction .Physical And Chemical Properties Analysis
Levofloxacin forms solid hydrates under ambient conditions and degrades due to lighting, which may change its solid properties and dose . The new salts produced, LF-26 and LF-35, are more stable regarding water adsorption and UV lighting than Levofloxacin .科学研究应用
Encapsulation in Polymeric Nanoparticles
Levofloxacin lactate has been encapsulated in poly(lactic-co-glycolic acid) (PLGA) and chitosan (CS) nanoparticles. This encapsulation is aimed at optimizing the preparation of Levofloxacin-loaded polymeric nanoparticles suitable for parenteral administration .
Study of Polymorphism
The polymorphism of Levofloxacin lactate has been intensively studied. The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate have been reported .
Photocatalytic Degradation
Levofloxacin lactate has been used in the study of photocatalytic degradation. Fe3O4 nanocrystals have been found to promote the degradation of Levofloxacin lactate .
Pulmonary Targeting
Levofloxacin lactate has been loaded into PLGA microspheres for the development of dry powder inhalation (DPI). This is aimed at achieving pulmonary targeting of the anti-tuberculosis fluoroquinolone .
作用机制
Target of Action
Levofloxacin lactate primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Levofloxacin lactate exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and halting DNA replication . It also inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA .
Biochemical Pathways
Levofloxacin lactate affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacteria .
Pharmacokinetics
Levofloxacin lactate is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Its pharmacokinetics are similar during multiple-dose regimens to those following single doses . The clearance of levofloxacin is significantly affected by age and estimated creatinine clearance .
Result of Action
The result of levofloxacin lactate’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .
Action Environment
The action of levofloxacin lactate can be influenced by environmental factors such as the presence of solvents. For example, the solvent molecules of the n-propanol solvate fill the channels and interact weakly with the active pharmaceutical ingredient (API) molecules, while they play crucial roles in the stability of the crystal structure . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converts into an anhydrous α form during subsequent heating .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRRTIAGBDDKP-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648769 | |
Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin lactate | |
CAS RN |
294662-18-3 | |
Record name | Levofloxacin lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。